molecular formula C6H9N3O3 B3023006 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide CAS No. 852706-17-3

2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide

Cat. No.: B3023006
CAS No.: 852706-17-3
M. Wt: 171.15 g/mol
InChI Key: WAPPNDQGONPXEE-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide is an acetohydrazide derivative featuring a 5-methylisoxazole-3-oxy substituent. This compound is synthesized via hydrazination of its ethyl ester precursor, as described in and , where 5-methylisoxazole-3-carbohydrazide serves as a key intermediate . Despite its discontinued commercial status (), it remains relevant in research due to its synthetic accessibility and structural simplicity .

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-4-2-6(9-12-4)11-3-5(10)8-7/h2H,3,7H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPPNDQGONPXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223929
Record name 2-[(5-Methyl-3-isoxazolyl)oxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852706-17-3
Record name 2-[(5-Methyl-3-isoxazolyl)oxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852706-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Methyl-3-isoxazolyl)oxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide with structurally related acetohydrazides:

Compound Name Substituent Molecular Weight LogP Synthesis Method Biological Activity References
This compound 5-Methylisoxazole-3-oxy 198.18 ~1.5 Hydrazination of ethyl ester Potential agrochemical
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Coumarin-7-oxy 366.35 ~2.8 Reflux with hydrazine hydrate Nematicidal activity
Ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide Tetralin-2-oxy 278.34 ~3.0 Hydrazination of ethyl ester Intermediate for thiazolines
N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide Indole-3-ylidene 325.35 ~3.2 Reflux with hydrazine Not reported
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thio, indolinyl 511.60 ~4.5 Cyclization with isatins Cytotoxic against melanoma

Key Observations:

  • Molecular Weight and LogP : The target compound has the lowest MW and LogP, aligning with agrochemical guidelines (MW < 435, LogP < 6) . Coumarin and indole derivatives exhibit higher MW and LogP, favoring pharmaceutical applications.
  • Substituent Impact : The 5-methylisoxazole group provides moderate lipophilicity and steric bulk, whereas coumarin and triazole-thiol groups enhance π-π stacking and hydrogen bonding, critical for biological target interactions .

Biological Activity

2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies related to this compound, emphasizing its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O2C_6H_8N_4O_2, with a molecular weight of approximately 172.16 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa50 µM

These findings indicate that the compound exhibits promising antibacterial properties, particularly against multi-drug resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a possible therapeutic application in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while the compound exhibits significant antimicrobial and anti-inflammatory activity, it maintains a low cytotoxic profile against human cell lines. This characteristic is crucial for its potential development as a therapeutic agent .

Study on Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside standard antibiotics. The results indicated that this compound had comparable or superior efficacy against certain bacterial strains when compared to conventional antibiotics like ceftriaxone. The study emphasized the need for further research into the mechanisms underlying its antimicrobial action .

Evaluation of Anti-inflammatory Properties

A separate study focused on the anti-inflammatory potential of the compound in a murine model of acute inflammation. Administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. These findings support its potential use in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide
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